Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13477357
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O2 |
|---|---|
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | benzyl N-ethyl-N-[(3S)-pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C14H20N2O2/c1-2-16(13-8-9-15-10-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3/t13-/m0/s1 |
| Standard InChI Key | USBGEPBAMFJQED-ZDUSSCGKSA-N |
| Isomeric SMILES | CCN([C@H]1CCNC1)C(=O)OCC2=CC=CC=C2 |
| SMILES | CCN(C1CCNC1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCN(C1CCNC1)C(=O)OCC2=CC=CC=C2 |
Introduction
Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester is a complex organic compound belonging to the carbamate class. Carbamates are esters of carbamic acid and are widely studied for their biological activities and applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a pyrrolidine ring, a carbamic acid ester, and a benzyl ester moiety, which contribute to its unique chemical and biological properties.
Synthesis Methods
The synthesis of Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester typically involves several steps:
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Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
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Introduction of the Carbamic Acid Ester: The carbamic acid ester is formed by reacting the amine with an appropriate chloroformate under basic conditions.
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Benzyl Ester Formation: The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic conditions.
Chemical Reactions
Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester can undergo various chemical reactions:
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Oxidation: The benzyl ester can be oxidized under certain conditions, though it is less reactive than aliphatic esters.
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Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
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Substitution: The benzyl ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4), chromium trioxide (CrO3) | Carbonyl compounds |
| Reduction | Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) | Alcohols |
| Substitution | Amines, thiols | Substituted esters or amides |
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